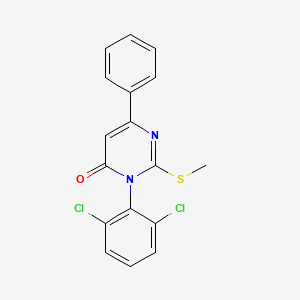

3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

89069-51-2 |

|---|---|

Molecular Formula |

C17H12Cl2N2OS |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C17H12Cl2N2OS/c1-23-17-20-14(11-6-3-2-4-7-11)10-15(22)21(17)16-12(18)8-5-9-13(16)19/h2-10H,1H3 |

InChI Key |

LIWIUNKAFUVGSA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CC(=O)N1C2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinating agents to introduce the dichlorophenyl moiety.

Attachment of the Methylthio Group: This can be done using methylthiolating agents under specific reaction conditions.

Addition of the Phenyl Group: The phenyl group is typically introduced through a substitution reaction using phenylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can replace existing groups under appropriate conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H14Cl2N4OS

- Molecular Weight : 367.3 g/mol

- IUPAC Name : 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one

The compound features a pyrimidine core substituted with a dichlorophenyl group and a methylthio moiety, which contributes to its biological activity.

Tyrosine Kinase Inhibition

One of the primary applications of this compound is as a tyrosine kinase inhibitor . This property makes it valuable in cancer research, particularly for targeting signaling pathways involved in tumor growth and metastasis.

- Mechanism of Action : The compound inhibits various tyrosine kinases, including the epidermal growth factor receptor (EGFR), which is crucial in many cancers. By blocking these pathways, it can reduce cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.15 |

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Research

The compound has been extensively studied for its anticancer effects across different cell lines. Notable findings include:

| Study | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|

| Assiut et al. (2024) | HCT-15, HT-29 | 22 - 33 |

| Frontiers in Chemistry | Various cancer types | 24 (highest potency) |

These studies highlight the compound's ability to inhibit cancer cell growth significantly .

Case Study 1: Lung Cancer Treatment

A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis rates among tumor cells. The results indicate its potential as a therapeutic agent in lung cancer management.

Case Study 2: Combination Therapy

Research has shown that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy. This synergistic effect allows for more effective targeting of multiple pathways involved in cancer progression, suggesting its utility in combination therapies for enhanced patient outcomes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The pyrimidinone scaffold is shared across several compounds, but modifications to the core structure significantly alter bioactivity:

Key Observations :

- Core Rigidity and Binding: Pyrido[2,3-d]pyrimidinones (e.g., compound 2 in ) exhibit enhanced kinase selectivity due to the fused pyridine ring, which may stabilize interactions with ATP-binding pockets. In contrast, the simpler pyrimidinone core of the target compound may offer synthetic versatility but reduced specificity .

- Substituent Effects: The methylthio group in the target compound likely influences lipophilicity and electron distribution, differentiating it from analogs with amino or morpholino groups. For example, 2-(3-(methylthio)benzylamino) derivatives (e.g., 8a in ) show distinct NMR profiles (δ8.19 ppm for NH), suggesting altered hydrogen-bonding capabilities .

Biological Activity

3-(2,6-Dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.27 g/mol. The presence of the dichlorophenyl and methylthio groups contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including our compound of interest. For example, a study demonstrated that similar pyrimidine analogs exhibited significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .

Enzyme Inhibition

The compound has shown promise as an inhibitor of mushroom tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays indicated that it could effectively inhibit tyrosinase activity, which is relevant for treating hyperpigmentation disorders. The IC50 values for related compounds were reported to be in the low micromolar range, suggesting potent inhibitory effects .

Antioxidant Properties

In addition to its enzyme inhibition capabilities, this pyrimidine derivative has demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer .

Case Study 1: Anticancer Efficacy

A recent investigation into the biological activity of similar pyrimidine compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized various concentrations of the compounds on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, noting significant reductions in cell viability at concentrations above 10 µM after 48 hours .

| Cell Line | Compound Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 45 |

| MCF-7 | 20 | 30 |

| HCT116 | 10 | 50 |

| HCT116 | 20 | 25 |

Case Study 2: Tyrosinase Inhibition

In another study focusing on tyrosinase inhibition, the compound was tested alongside known inhibitors. The results indicated that the compound exhibited an IC50 value comparable to that of established tyrosinase inhibitors, suggesting its potential utility in cosmetic applications aimed at reducing melanin production .

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 12 |

| Kojic Acid | 10 |

| Arbutin | 15 |

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one?

The compound is typically synthesized via alkylation of a thiopyrimidinone precursor. Key steps include:

- Methylation : Reacting 6-methyl-2-thiopyrimidin-4(3H)-one with methylating agents like dimethyl sulfate or methyl iodide in the presence of K₂CO₃/EtOH or MeONa/MeOH, yielding 6-methyl-2-methylthio-pyrimidin-4(3H)-one .

- Aromatic amine substitution : Heating the methylthio intermediate with substituted aromatic amines (e.g., 2,6-dichloroaniline) at 140°C to replace the methylthio group. Substituents on the phenyl ring are selected based on their influence on bioactivity (e.g., anticonvulsant activity) .

- Yield optimization : Both alkylation methods yield high product purity (>90%), confirmed via melting point analysis and chromatography .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- 1H NMR spectroscopy : Identifies proton environments, such as methylthio (-SCH₃) and aromatic protons, ensuring correct substitution patterns .

- Chromatography-mass spectrometry (LC-MS) : Verifies molecular mass and detects impurities (e.g., unreacted intermediates) .

- Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content) .

- Melting point determination : Validates crystalline purity, with sharp melting points indicating homogeneity .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is insoluble in water but readily soluble in polar aprotic solvents (e.g., dimethylformamide, dioxane) due to its aromatic and heterocyclic structure. Solubility in ethanol or methanol is limited, requiring heated conditions for dissolution .

Q. How is the crystallinity of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is used to determine the 3D structure, bond lengths, and intermolecular interactions (e.g., hydrogen bonding). For example, analogous pyrimidinones exhibit mean C–C bond lengths of 0.006 Å and R-factors <0.06, confirming structural accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticonvulsant activity?

- Substituent variation : Synthesize derivatives with diverse substituents (e.g., halogens, methyl, methoxy) on the phenyl rings. For example, 2,6-dichloro and methylthio groups enhance anticonvulsant potency by modulating lipophilicity and target binding .

- In vivo models : Test compounds in seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures) with dose-response curves.

- Statistical analysis : Use ANOVA to compare efficacy across substituents, with p<0.05 indicating significance .

Q. What methodological strategies address conflicting biological activity data across studies?

- Standardize assays : Control variables like solvent (e.g., DMSO concentration), cell lines, and animal strains to minimize variability .

- Replicate experiments : Use ≥4 replicates per condition (e.g., as in randomized block designs) to ensure reproducibility .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors (e.g., purity differences detected via HPLC) .

Q. How can molecular docking predict the compound’s mechanism of action?

- Target selection : Dock the compound into receptors linked to bioactivity (e.g., GABAₐ receptors for anticonvulsants) using software like AutoDock Vina .

- Validation : Compare docking scores (e.g., binding energy ≤-7 kcal/mol) with experimental IC₅₀ values. Substituent effects (e.g., chlorine’s electronegativity) can enhance hydrogen bonding with active sites .

Q. What experimental designs evaluate environmental persistence and toxicity?

- Fate studies : Assess abiotic degradation (hydrolysis, photolysis) under varying pH and UV light. Monitor metabolites via LC-MS .

- Bioaccumulation assays : Measure logP values (e.g., >3 indicates high lipid solubility) and biomagnification in model organisms (e.g., Daphnia magna) .

- Ecotoxicology : Use OECD guidelines for acute/chronic toxicity testing in aquatic and terrestrial species .

Q. How are in vitro-in vivo correlations (IVIVC) established for pharmacokinetic properties?

- Solubility-permeability balance : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Correlate in vitro dissolution with in vivo bioavailability .

- Metabolic stability assays : Incubate the compound with liver microsomes to estimate hepatic extraction ratios. High clearance (>30 mL/min/kg) suggests rapid metabolism .

Q. What strategies optimize synthetic yield under varying reaction conditions?

- Catalyst screening : Test bases (e.g., K₂CO₃ vs. MeONa) to enhance nucleophilic substitution rates .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for improved amine reactivity.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) while maintaining yields >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.